Cas no 63725-44-0 (2-chloro-1-(2-chloroethyl)-1H-imidazole)

2-Chloro-1-(2-chloroethyl)-1H-imidazole is a halogenated imidazole derivative with significant utility in organic synthesis and pharmaceutical applications. Its bifunctional structure, featuring reactive chloroethyl and chloro substituents, enables its use as a versatile intermediate in the preparation of heterocyclic compounds and bioactive molecules. The compound exhibits favorable reactivity in nucleophilic substitution and cyclization reactions, making it valuable for constructing complex molecular frameworks. Its stability under standard storage conditions ensures consistent performance in synthetic workflows. Researchers leverage this compound for its efficiency in introducing imidazole-based motifs, which are prevalent in medicinal chemistry and agrochemical development. Proper handling is advised due to its potential reactivity.
2-chloro-1-(2-chloroethyl)-1H-imidazole structure
63725-44-0 structure
Product Name:2-chloro-1-(2-chloroethyl)-1H-imidazole
CAS No:63725-44-0
MF:C5H6Cl2N2
MW:165.020538806915
MDL:MFCD28658662
CID:3220106
PubChem ID:85902781
Update Time:2025-10-29

2-chloro-1-(2-chloroethyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-IMIDAZOLE, 2-CHLORO-1-(2-CHLOROETHYL)-
    • 2-chloro-1-(2-chloroethyl)-1H-imidazole
    • EN300-320291
    • 63725-44-0
    • MDL: MFCD28658662
    • Inchi: 1S/C5H6Cl2N2/c6-1-3-9-4-2-8-5(9)7/h2,4H,1,3H2
    • InChI Key: ZLIVNILZKYOMCB-UHFFFAOYSA-N
    • SMILES: ClCCN1C(=NC=C1)Cl

Computed Properties

  • Exact Mass: 163.9908036Da
  • Monoisotopic Mass: 163.9908036Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 89
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.8Ų

2-chloro-1-(2-chloroethyl)-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-320291-0.05g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
0.05g
$707.0 2023-09-04
Enamine
EN300-320291-0.1g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
0.1g
$741.0 2023-09-04
Enamine
EN300-320291-0.25g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
0.25g
$774.0 2023-09-04
Enamine
EN300-320291-0.5g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
0.5g
$809.0 2023-09-04
Enamine
EN300-320291-1.0g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
1g
$0.0 2023-06-07
Enamine
EN300-320291-2.5g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
2.5g
$1650.0 2023-09-04
Enamine
EN300-320291-5.0g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
5.0g
$2110.0 2023-02-24
Enamine
EN300-320291-10.0g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
10.0g
$3131.0 2023-02-24
Enamine
EN300-320291-1g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
1g
$842.0 2023-09-04
Enamine
EN300-320291-5g
2-chloro-1-(2-chloroethyl)-1H-imidazole
63725-44-0
5g
$2443.0 2023-09-04

Additional information on 2-chloro-1-(2-chloroethyl)-1H-imidazole

Comprehensive Overview of 2-Chloro-1-(2-chloroethyl)-1H-imidazole (CAS No. 63725-44-0): Properties, Applications, and Industry Insights

2-Chloro-1-(2-chloroethyl)-1H-imidazole (CAS No. 63725-44-0) is a specialized heterocyclic compound with a molecular structure featuring both chloroethyl and imidazole functional groups. This unique combination grants it versatile reactivity, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. The compound's chlorinated imidazole backbone is particularly noteworthy for its role in constructing complex molecules, aligning with growing demand for high-performance chemicals in R&D.

Recent trends highlight increased interest in sustainable synthesis methods for compounds like 2-chloro-1-(2-chloroethyl)-1H-imidazole. Researchers are exploring catalytic processes and green chemistry approaches to optimize its production, addressing environmental concerns while maintaining yield efficiency. The compound's potential in bioactive molecule design also resonates with current focus areas such as drug discovery and precision agriculture, where modified imidazole derivatives show promise.

From a technical perspective, 63725-44-0 exhibits moderate solubility in polar organic solvents, with stability under controlled conditions. Its dual chloro-substitution pattern enables selective reactions at either the ethyl or imidazole positions, a feature exploited in multi-step syntheses. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by chemists evaluating structural confirmation protocols.

Industry applications of this compound intersect with trending topics like crop protection chemicals and small-molecule therapeutics. Patent analyses reveal its utility in creating fungicidal formulations, coinciding with global needs for sustainable agriculture solutions. In pharmaceuticals, its role as a building block for kinase inhibitors connects to oncology research – a high-traffic area in scientific literature searches.

Quality standards for 2-chloro-1-(2-chloroethyl)-1H-imidazole emphasize purity optimization, with commercial grades typically exceeding 97%. Storage recommendations focus on moisture-sensitive handling, reflecting common user queries about compound stability. The material's structure-activity relationships continue to inspire academic studies, particularly regarding molecular docking simulations – a technique gaining traction in computational chemistry circles.

Emerging research directions include exploring the compound's potential in electronic materials, where nitrogen-containing heterocycles contribute to charge transport properties. This aligns with market growth in organic semiconductors, answering frequent searches about functional material precursors. Regulatory compliance remains straightforward for this non-restricted substance, though proper laboratory safety protocols apply during handling.

Supply chain dynamics for CAS 63725-44-0 reflect broader chemical industry shifts toward regionalized production. Manufacturers are increasingly addressing queries about batch-to-batch consistency and scalability – key concerns for industrial users. Technical documentation often highlights the compound's reaction selectivity advantages over similar chloroimidazole derivatives in complex syntheses.

Future prospects for 2-chloro-1-(2-chloroethyl)-1H-imidazole may involve expanded applications in bioconjugation chemistry, responding to growing interest in targeted drug delivery systems. Its structural features position it well for click chemistry applications, a hot topic in chemical biology forums. Continuous process improvements aim to address common user questions about cost-effective synthesis while meeting evolving environmental regulations.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.